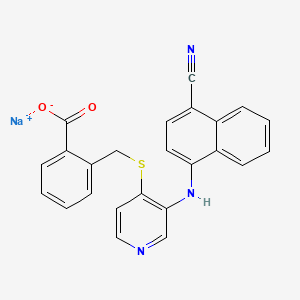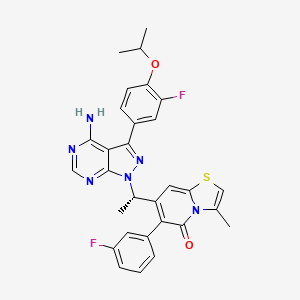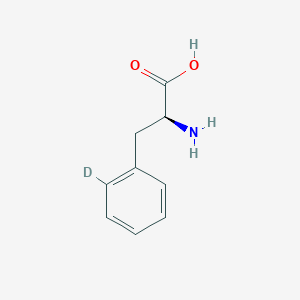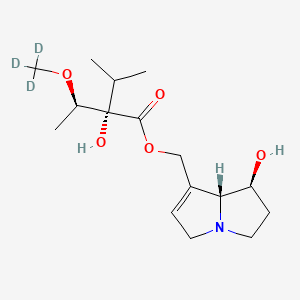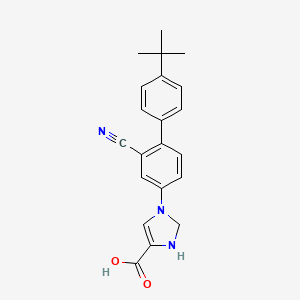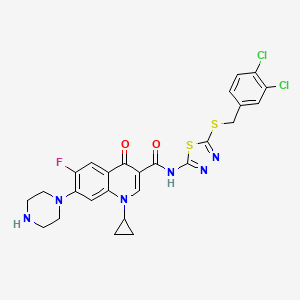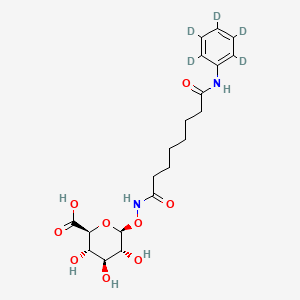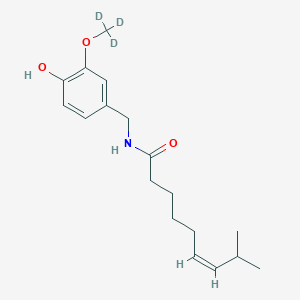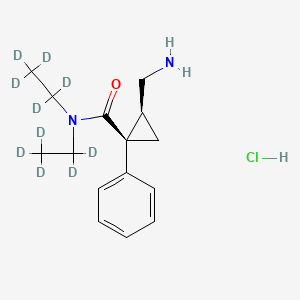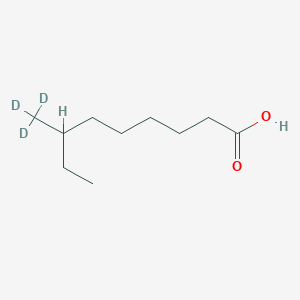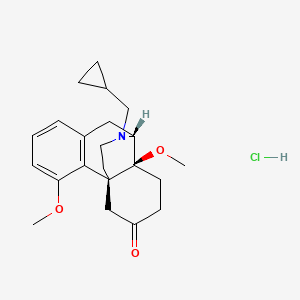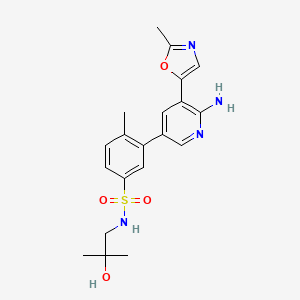
PI3K|A inhibitor 4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
PI3K|A inhibitor 4 is a small-molecule inhibitor that targets the phosphatidylinositol-3-kinase alpha (PI3Kα) isoform. Phosphatidylinositol-3-kinases are lipid kinases that play a crucial role in cellular signaling pathways, particularly in the PI3K/Akt/mTOR pathway. This pathway is involved in various cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of PI3K signaling is commonly associated with cancer and other diseases, making PI3Kα a significant target for therapeutic intervention .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of PI3K|A inhibitor 4 typically involves multiple steps, including the formation of key intermediates and final coupling reactions. The synthetic route may include:
Formation of Core Structure: The core structure of the inhibitor is synthesized through a series of reactions, such as nucleophilic substitution, cyclization, and functional group transformations.
Introduction of Functional Groups: Specific functional groups are introduced to enhance the inhibitor’s binding affinity and selectivity for PI3Kα. This may involve reactions like halogenation, alkylation, and acylation.
Final Coupling: The final step involves coupling the core structure with other molecular fragments to complete the synthesis of this compound.
Industrial Production Methods: Industrial production of this compound involves scaling up the synthetic route while ensuring high yield and purity. This may include optimizing reaction conditions, using efficient catalysts, and employing purification techniques such as crystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions: PI3K|A inhibitor 4 undergoes various chemical reactions, including:
Oxidation: The inhibitor can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert specific functional groups within the inhibitor to their reduced forms.
Substitution: The inhibitor can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like halides, alkylating agents, and acylating agents are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
PI3K|A inhibitor 4 has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the PI3K/Akt/mTOR signaling pathway and its role in cellular processes.
Biology: The inhibitor is employed in biological studies to investigate the effects of PI3Kα inhibition on cell growth, proliferation, and survival.
Medicine: this compound is being explored as a potential therapeutic agent for the treatment of cancers with dysregulated PI3K signaling. It is also used in preclinical and clinical studies to evaluate its efficacy and safety.
Mécanisme D'action
PI3K|A inhibitor 4 can be compared with other PI3K inhibitors, such as:
Alpelisib: A selective PI3Kα inhibitor approved for the treatment of breast cancer.
Taselisib: Another PI3Kα inhibitor with a unique mechanism of action involving the degradation of mutant p110α protein.
Copanlisib: A pan-PI3K inhibitor targeting multiple PI3K isoforms, used in the treatment of hematologic malignancies.
Uniqueness: this compound is unique due to its high selectivity for the PI3Kα isoform, which minimizes off-target effects and enhances its therapeutic potential. Its specific binding interactions and favorable pharmacokinetic properties make it a promising candidate for further development .
Comparaison Avec Des Composés Similaires
- Alpelisib
- Taselisib
- Copanlisib
- Idelalisib
- Duvelisib
Propriétés
Formule moléculaire |
C20H24N4O4S |
|---|---|
Poids moléculaire |
416.5 g/mol |
Nom IUPAC |
3-[6-amino-5-(2-methyl-1,3-oxazol-5-yl)pyridin-3-yl]-N-(2-hydroxy-2-methylpropyl)-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C20H24N4O4S/c1-12-5-6-15(29(26,27)24-11-20(3,4)25)8-16(12)14-7-17(19(21)23-9-14)18-10-22-13(2)28-18/h5-10,24-25H,11H2,1-4H3,(H2,21,23) |
Clé InChI |
UQIUWUJYJBQZBY-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)S(=O)(=O)NCC(C)(C)O)C2=CC(=C(N=C2)N)C3=CN=C(O3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-chloro-4-fluoro-N-[(1S)-3-[3-[3-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)-5-methyl-1,2,4-triazol-4-yl]-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropyl]cyclohexane-1-carboxamide](/img/structure/B12417051.png)
